molecular formula C9H14N2O6S B081220 Itramin tosylate CAS No. 13445-63-1

Itramin tosylate

Cat. No.: B081220
CAS No.: 13445-63-1
M. Wt: 278.28 g/mol
InChI Key: HPPBBWMYZVALRK-UHFFFAOYSA-N
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Preparation Methods

Itramin tosylate is synthesized by combining equimolar amounts of aminoethyl nitrate and 4-toluenesulfonic acid . The reaction typically involves the following steps:

    Preparation of Aminoethyl Nitrate: This involves the nitration of ethanolamine.

    Reaction with 4-Toluenesulfonic Acid: The aminoethyl nitrate is then reacted with 4-toluenesulfonic acid to form this compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Itramin tosylate undergoes several types of chemical reactions:

    Oxidation: It can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert this compound into different amine derivatives.

    Substitution: The tosylate group can be substituted by other nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Itramin tosylate has several scientific research applications:

Mechanism of Action

Itramin tosylate exerts its effects by releasing nitric oxide, which activates the enzyme guanylate cyclase. This leads to an increase in cyclic guanosine monophosphate levels, resulting in the relaxation of smooth muscle cells in blood vessels and subsequent vasodilation . The molecular targets involved include the nitric oxide receptor and guanylate cyclase enzyme.

Comparison with Similar Compounds

Itramin tosylate is similar to other nitrate esters and sulfonate derivatives used as vasodilators. Some similar compounds include:

    Nitroglycerin: Another nitrate ester used for its vasodilatory properties.

    Isosorbide Dinitrate: A nitrate ester used in the treatment of angina.

    Sodium Nitroprusside: A vasodilator used in the management of hypertensive crises.

What sets this compound apart is its specific combination of aminoethyl nitrate and 4-toluenesulfonic acid, which provides unique pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

2-aminoethyl nitrate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C2H6N2O3/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2-7-4(5)6/h2-5H,1H3,(H,8,9,10);1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPBBWMYZVALRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C(CO[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158705
Record name Itramin tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13445-63-1
Record name Itramin tosylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13445-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Itramin tosilate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013445631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Itramin tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ITRAMIN TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9H0R50KY0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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